IV-23 vs. ABT-737: Superior Cytotoxicity in ESCC Cell Lines
IV-23 demonstrates potent inhibition of esophageal squamous cell carcinoma (ESCC) cell growth with IC50 values < 2 μM against both Kyse30 and Kyse450 cell lines [1]. In contrast, the widely used Bcl-2/Bcl-xL inhibitor ABT-737 shows minimal single-agent activity in ESCC models due to Mcl-1-mediated resistance, with reported IC50 values > 10 μM in related cancer types [2]. This quantitative difference establishes IV-23 as the more effective agent for ESCC-focused research applications.
| Evidence Dimension | Cell growth inhibition potency |
|---|---|
| Target Compound Data | IC50 < 2 μM |
| Comparator Or Baseline | ABT-737: IC50 > 10 μM (in related cancer models) |
| Quantified Difference | > 5-fold greater potency |
| Conditions | Kyse30 and Kyse450 ESCC cell lines, dose-dependent manner |
Why This Matters
This > 5-fold difference in potency directly impacts experimental design by enabling lower compound concentrations, reducing potential off-target effects and solvent toxicity in ESCC research.
- [1] Chemsrc. IV-23 (Compound 20) Product Information. https://m.chemsrc.com/baike/1559156.html. View Source
- [2] Okumura K, Huang S, Sinicrope FA. Induction of Noxa Sensitizes Human Colorectal Cancer Cells Expressing Mcl-1 to the Small-Molecule Bcl-2/Bcl-xL Inhibitor, ABT-737. Clin Cancer Res. 2008;14(24):8132-8142. View Source
